N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide
Overview
Description
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetylpiperazine moiety attached to a chlorophenyl group, which is further connected to a phenylacetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide typically involves the following steps:
Formation of the Acetylpiperazine Intermediate: The initial step involves the acetylation of piperazine using acetic anhydride under reflux conditions to form 4-acetylpiperazine.
Coupling with Chlorophenyl Group: The next step involves the coupling of 4-acetylpiperazine with 3-chlorophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]amine.
Formation of the Final Product: The final step involves the reaction of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]amine with phenylacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetic acid.
Reduction: Formation of reduced derivatives such as N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylethylamine.
Substitution: Formation of substituted products such as N-[2-(4-acetylpiperazin-1-yl)-3-aminophenyl]-2-phenylacetamide.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including its role as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is implicated.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide
- N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide
- N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}benzamide
Uniqueness
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both acetylpiperazine and chlorophenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research and therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-15(25)23-10-12-24(13-11-23)20-17(21)8-5-9-18(20)22-19(26)14-16-6-3-2-4-7-16/h2-9H,10-14H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLXUUUADJWFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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